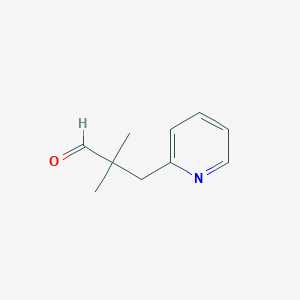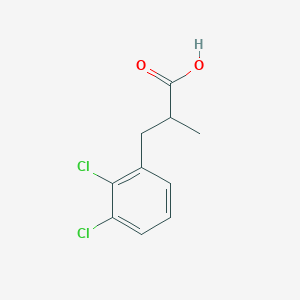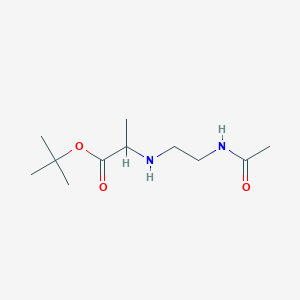![molecular formula C7H10O4 B13613419 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid is a bicyclic acetal compound known for its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediate compounds through various reactions such as ring-opening polymerization and cationic polymerization . Industrial production methods often utilize strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators to facilitate the polymerization process .
Analyse Chemischer Reaktionen
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Ring-Opening Polymerization: This is a significant reaction for this compound, often initiated by strong Lewis acids
Major products formed from these reactions include polyacetals and other polymeric structures with unique properties .
Wissenschaftliche Forschungsanwendungen
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of novel polymers and materials with specific properties.
Medicine: Research into drug delivery systems and other pharmaceutical applications.
Industry: Utilized in the production of high-performance materials and coatings
Wirkmechanismus
The mechanism of action of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid involves its ability to undergo ring-opening polymerization, which is facilitated by the presence of strong Lewis acids. This process leads to the formation of polymeric chains with unique structural properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid include:
6,8-Dioxabicyclo[3.2.1]octane: Known for its use in polymerization reactions.
6,8-Dioxabicyclo[3.2.1]oct-3-ene: Another bicyclic acetal with similar reactivity.
Bicyclic Oxalactone: Used in the synthesis of polysaccharide analogues.
The uniqueness of this compound lies in its specific structural properties and its ability to form stable polymeric materials through ring-opening polymerization .
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)7-1-5(11-4-7)2-10-3-7/h5H,1-4H2,(H,8,9) |
InChI-Schlüssel |
YKCGJZJTBLIAIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COCC1(CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13613346.png)







![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)

![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
